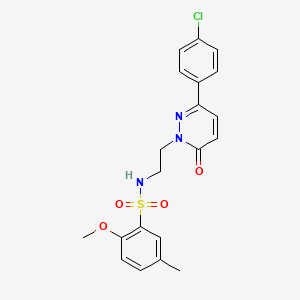

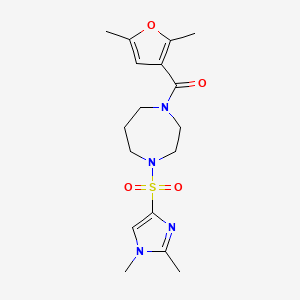

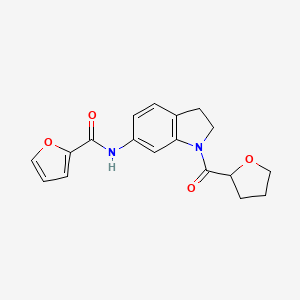

![molecular formula C14H16O2 B2710340 (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 24736-65-0](/img/structure/B2710340.png)

(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It’s a remarkable biomedical innovation, used for studying various ailments . It operates through intricate interference with distinct biochemical processes .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, functionalized (2S,4R)-4-aminoproline methyl esters are known to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis .Molecular Structure Analysis

The molecular structure of this compound is complex with multiple bonds, including aromatic bonds, and contains several functional groups . It has 23 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H23NO5 . It has several physical and chemical properties such as a density of 1.3±0.1 g/cm3, boiling point of 323.6±25.0 °C at 760 mmHg, and a flash point of 127.2±16.7 °C .科学的研究の応用

Structural Studies and Stereochemistry

Research has explored the structural aspects of compounds closely related to (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. For instance, the study of 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, a compound with a similar bicyclic structure, provided insights into the stereochemistry of the Nametkin Shift, suggesting a preference for the migration of the exo methyl group (Cameron et al., 1994).

Amino Acid Transport and Synthesis

In another study, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally similar to the compound , was compared with another bicyclo compound. The study highlighted its specific interaction with the Na+-independent membrane transport system L in cells, demonstrating its potential in biochemical research (Christensen et al., 1983).

Enantiomeric Purity and Cycloaddition

The synthesis of various enantiomerically pure bicyclic compounds, including those similar to (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid, has been an area of focus. One study achieved this through the Diels-Alder reactions, which is significant for producing optically active compounds for further research (Cativiela et al., 1993).

Hypoglycemic Action and Tissue Uptake

A study investigated the behavior of 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid in rats, noting its slow excretion and minimal metabolism. The substance was observed to be accumulated in tissues, particularly the pancreas, and showed hypoglycemic action when injected into rats (Christensen & Cullen, 1969).

作用機序

将来の方向性

特性

IUPAC Name |

(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)/t10-,11+,12+,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUSVTIAASPYFL-LOWDOPEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

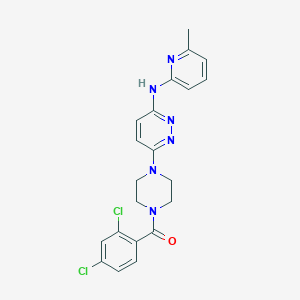

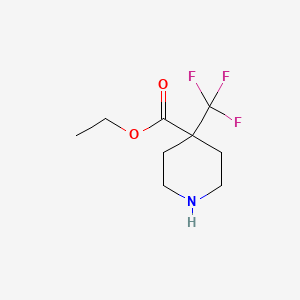

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2710267.png)

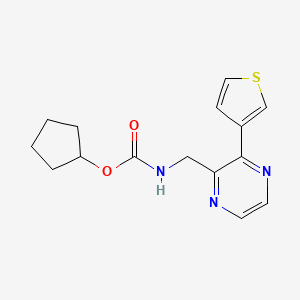

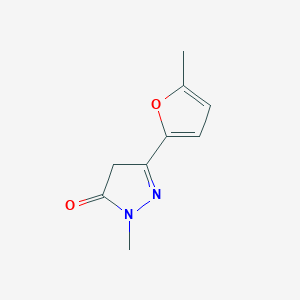

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)

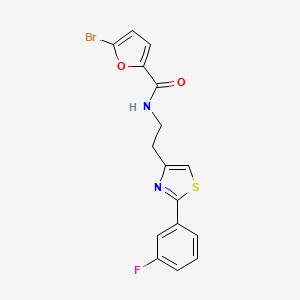

![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)

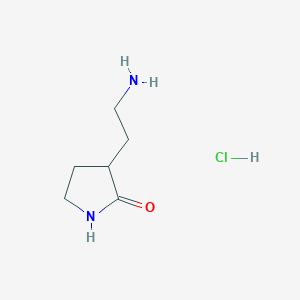

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)